molecular formula C12H7BrFN3 B14114734 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine CAS No. 947613-09-4

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B14114734
CAS No.: 947613-09-4
M. Wt: 292.11 g/mol
InChI Key: DHRYUXRSKGHTNG-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse applications in medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Biological Activity

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyrimidine family, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article will explore the biological activity of this compound through various studies and findings.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against several pathogens.

CompoundMIC (μg/mL)Activity
This compound0.5Active against Staphylococcus aureus
Other derivativesVariesVarious levels of activity

The compound showed promising results against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. In a series of assays involving various cancer cell lines, the compound exhibited significant cytotoxicity.

Cell LineIC50 (μM)Effect
MCF-7 (breast cancer)10.5Moderate inhibition
A549 (lung cancer)8.7Significant growth inhibition
HeLa (cervical cancer)12.3Moderate inhibition

These findings suggest that the compound has potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, studies have indicated that imidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and enzymes.

CompoundIC50 (μM)Target
This compound5.0COX-2
Other derivativesVariesVarious inflammatory markers

The compound's ability to inhibit COX-2 suggests its potential in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in disease pathways. For instance, its binding affinity to COX enzymes contributes to its anti-inflammatory effects, while its action on DNA replication machinery may explain its anticancer properties.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of imidazo[1,2-a]pyrimidine derivatives:

  • Study on Antimicrobial Activity : A comparative study found that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains .
  • Anticancer Evaluation : Research indicated that modifications at the fluorophenyl position significantly influenced cytotoxicity against various cancer cell lines .

Properties

CAS No.

947613-09-4

Molecular Formula

C12H7BrFN3

Molecular Weight

292.11 g/mol

IUPAC Name

3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H7BrFN3/c13-11-10(8-2-4-9(14)5-3-8)16-12-15-6-1-7-17(11)12/h1-7H

InChI Key

DHRYUXRSKGHTNG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)Br

Origin of Product

United States

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